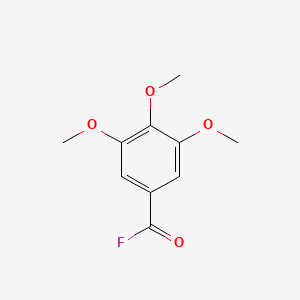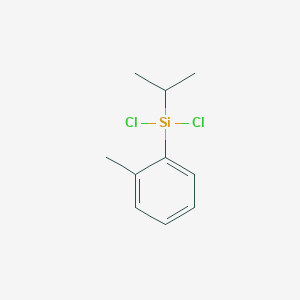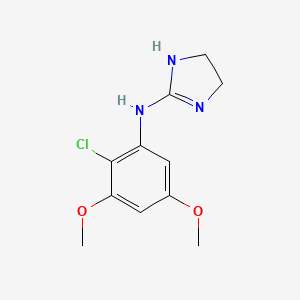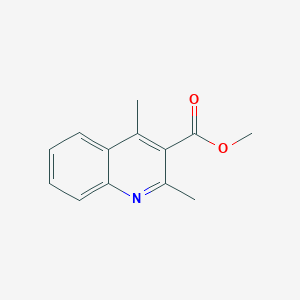![molecular formula C13H10Br2OS B14220252 1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene CAS No. 825647-57-2](/img/structure/B14220252.png)
1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene is an organic compound with the molecular formula C13H10Br2OS It is a derivative of benzene, where two bromine atoms and a 4-methoxyphenylsulfanyl group are substituted on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene can be synthesized through a multi-step process involving the bromination of a suitable precursor followed by the introduction of the 4-methoxyphenylsulfanyl group. One common method involves the bromination of 1,3-dibromobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting dibromobenzene derivative is then reacted with 4-methoxythiophenol under basic conditions to introduce the 4-methoxyphenylsulfanyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions followed by thiolation. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Various substituted benzene derivatives.
Oxidation: Sulfoxides and sulfones.
Coupling: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: Used in studies to understand the interactions of sulfanyl-containing compounds with biological systems.
Wirkmechanismus
The mechanism of action of 1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene depends on the specific reaction or application. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the sulfanyl group undergoes oxidation to form sulfoxides or sulfones. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dibromo-5-fluorobenzene: Similar structure but with a fluorine atom instead of the 4-methoxyphenylsulfanyl group.
1,3-Dibromo-5-[(4-methoxyphenyl)methoxy]benzene: Similar structure but with a methoxy group instead of the sulfanyl group.
Uniqueness
1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene is unique due to the presence of the 4-methoxyphenylsulfanyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The sulfanyl group can participate in various chemical transformations, making this compound versatile for synthetic and research purposes.
Eigenschaften
CAS-Nummer |
825647-57-2 |
|---|---|
Molekularformel |
C13H10Br2OS |
Molekulargewicht |
374.09 g/mol |
IUPAC-Name |
1,3-dibromo-5-(4-methoxyphenyl)sulfanylbenzene |
InChI |
InChI=1S/C13H10Br2OS/c1-16-11-2-4-12(5-3-11)17-13-7-9(14)6-10(15)8-13/h2-8H,1H3 |
InChI-Schlüssel |
GPEBIPVKSOQGFO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)SC2=CC(=CC(=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4,4-dimethylpent-2-en-1-yl carbonate](/img/structure/B14220177.png)

![Benzonitrile, 4-[2-[(1-ethyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14220202.png)


![{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14220209.png)
![N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1'-biphenyl]-4-amine](/img/structure/B14220216.png)

![2-({[1,4-Bis(chloromethyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14220231.png)


![Oxazole, 4-(bromomethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methyl-](/img/structure/B14220259.png)


